molecular formula C7H7N3O B172653 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile CAS No. 118431-92-8

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Cat. No. B172653
M. Wt: 149.15 g/mol
InChI Key: AFFSAWQIHUVQLU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound has been utilized in the synthesis of various heterocyclic compounds, such as bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety, as described by Mabkhot, Kheder, and Al-Majid (2010) in Molecules (Mabkhot, Kheder, & Al-Majid, 2010).

Oxidative Cyclizations

  • In a study by Yılmaz, Uzunalioğlu, and Pekel (2005) in Tetrahedron, the compound was involved in oxidative cyclizations with conjugated alkenes to form various heterocycles, highlighting its utility in complex chemical transformations (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Catalysis and Nanocatalyst Applications

  • Arlan, Javahershenas, and Khalafy (2020) in the Asian Journal of Nanoscience and Materials demonstrated the use of the compound in a one-pot, four-component synthesis process, employing it as a reactant in the presence of a magnetic LDH nanocatalyst (Arlan, Javahershenas, & Khalafy, 2020).

Applications in Fluorescence and Photoluminescence

  • Zhou, Li, and Wang (2017) in Chemical Communications explored the Rhodium-catalyzed oxidative annulation reactions of 3-(1H-indol-3-yl)-3-oxopropanenitriles, showing its application in the creation of products with intense fluorescence in solid state (Zhou, Li, & Wang, 2017).

Safety And Hazards

The safety data sheet for a similar compound, (1-Methyl-1H-imidazol-2-yl)methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

3-(1-methylimidazol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSAWQIHUVQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551372
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

CAS RN

118431-92-8
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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